![molecular formula C12H22N2O3 B1479103 3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 2097995-78-1](/img/structure/B1479103.png)
3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Overview
Description
3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, also known as 3-Amino-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine that is composed of a nine-membered spiro ring with an amine group at the 3-position. This compound is a versatile building block for a variety of synthetic compounds and is used in the synthesis of a wide range of compounds.
Scientific Research Applications
Synthesis of Peptides
A new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), has been developed for the synthesis of N-protected amino acid-ASUD esters, which are useful in peptide synthesis. This method offers a stable, high-yield approach to producing active esters while maintaining the enantiomeric purity of the amino acid, thereby facilitating the synthesis of peptides without using DCC, a potent skin allergen (Rao et al., 2016).
Electrocatalytic Oxidation
Research into the electrocatalytic oxidation of racemic amines using a chiral 1-azaspiro[5.5]undecane N-oxyl radical has yielded mixtures of carbonyl compounds and amines with high current efficiency and enantiopurity, demonstrating its potential in asymmetric syntheses (Kashiwagi et al., 1999).
Synthesis of Spiroaminals
The 1-oxa-7-azaspiro[5.5]undecane ring system, found in natural and synthetic products with significant biological activities, represents a challenging target for chemical synthesis. Strategies for synthesizing these spiroaminals highlight their potential applications in developing new pharmacologically active compounds (Sinibaldi & Canet, 2008).
Antibacterial Agents
Exploration of spirocyclic derivatives of ciprofloxacin has led to the synthesis of new fluoroquinolone derivatives with activity against specific bacterial strains. This research underlines the potential of spirocyclic compounds in developing targeted antibacterial agents (Lukin et al., 2022).
Asymmetric Electrocatalysis
The modification of a graphite felt electrode with a chiral 1-azaspiro[5.5]undecane N-oxyl radical for the electrocatalytic oxidation of diols to optically active lactones showcases the potential of asymmetric electrosynthesis in producing enantiomerically enriched compounds (Kashiwagi et al., 2003).
properties
IUPAC Name |
3-amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c13-5-1-11(16)14-6-3-12(4-7-14)9-10(15)2-8-17-12/h10,15H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHVPRZBQBIYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)CCN)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



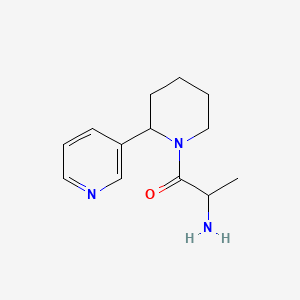
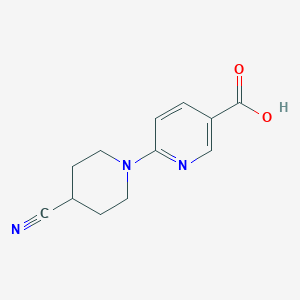

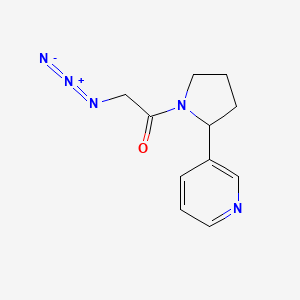
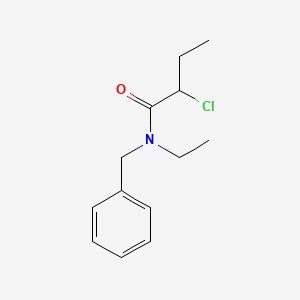
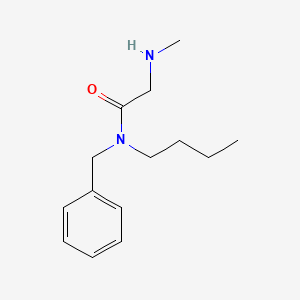
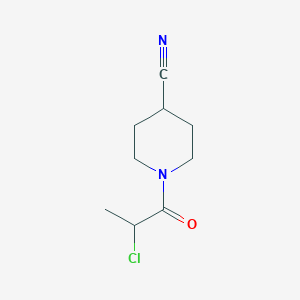
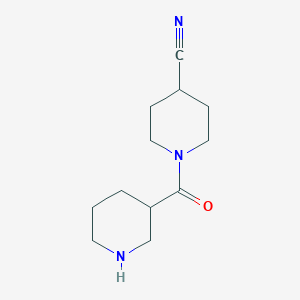
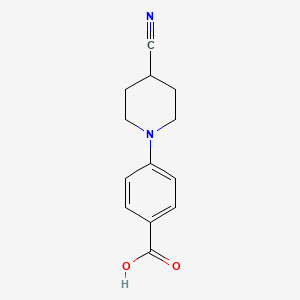
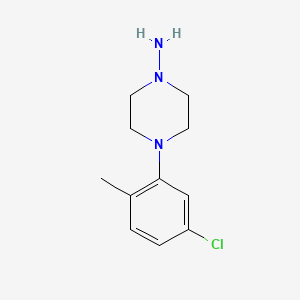
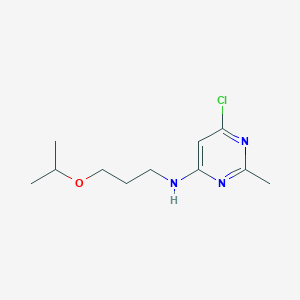
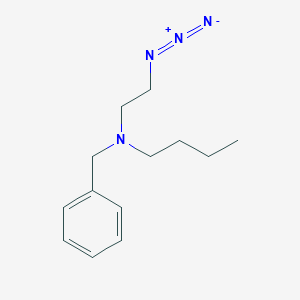
![5-(azetidine-3-carbonyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479042.png)
![5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479043.png)